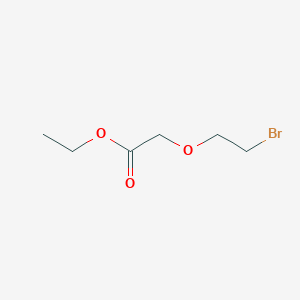
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide, also known as N-OMe-TMS, is a novel, non-steroidal anti-inflammatory drug (NSAID) that has been developed as a potential alternative to the commonly used NSAIDs such as ibuprofen and naproxen. N-OMe-TMS is a potent inhibitor of cyclooxygenase (COX) enzymes and is believed to be a safer and more effective alternative to existing NSAIDs. N-OMe-TMS has been studied for its potential therapeutic benefits in a variety of conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
作用机制
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and thromboxanes. N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide binds to the active site of the COX enzyme and blocks its activity, thus preventing the production of inflammatory mediators. This mechanism of action is similar to that of other commonly used NSAIDs, such as ibuprofen and naproxen.
Biochemical and Physiological Effects
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has been shown to reduce inflammation and pain, as well as having anti-proliferative and anti-angiogenic effects. In clinical studies, N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has been shown to reduce symptoms of rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease, as well as having anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has several advantages and limitations for use in laboratory experiments. The main advantage of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide is its potency and selectivity for COX enzymes, which makes it an ideal tool for studying the role of COX enzymes in inflammation and other physiological processes. However, the main limitation of N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide is its low solubility in water, which can make it difficult to use in some laboratory experiments.
未来方向
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has a variety of potential future applications. It could be used as a therapeutic agent for the treatment of inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It could also be used as a research tool to study the role of COX enzymes in inflammation and other physiological processes. Additionally, N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide could be used to develop new NSAIDs that are safer and more effective than existing drugs. Finally, N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide could be used to develop new drugs for the treatment of cancer, as it has been shown to have anti-proliferative and anti-angiogenic effects.
合成方法
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide is synthesized through a two-step process. The first step involves the reaction of 1-chloro-2-thiomorpholin-1-ylidene methanesulfonamide (C-TMS) with 1-methyl-2-nitro-1-ethanol (MNE) in the presence of a base, such as sodium hydroxide. This reaction produces N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide and 1-chloro-2-thiomorpholin-1-ylidene methanol (C-TMO). The second step involves the reaction of C-TMO with an acid, such as hydrochloric acid, to form 1-chloro-2-thiomorpholin-1-ylidene methanol hydrochloride (C-TMHCl).
科学研究应用
N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has been studied extensively in both preclinical and clinical studies. In preclinical studies, N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has been shown to be a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins and thromboxanes. N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In clinical studies, N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide has been shown to be a safe and effective treatment for rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide involves the reaction of thiomorpholine with methanesulfonyl chloride followed by oxidation with potassium permanganate to form the desired product.", "Starting Materials": [ "Thiomorpholine", "Methanesulfonyl chloride", "Potassium permanganate", "Sodium hydroxide", "Water", "Organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Thiomorpholine is reacted with methanesulfonyl chloride in the presence of a base such as sodium hydroxide and an organic solvent to form N-(methanesulfonyl)thiomorpholine.", "The resulting product is then oxidized with potassium permanganate in water to form N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)methanesulfonamide." ] } | |
CAS 编号 |
2649073-75-4 |
分子式 |
C5H12N2O3S2 |
分子量 |
212.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



